N-(2-Amino-2-methylpropyl)benzenesulfonamide

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

N-(2-Amino-2-methylpropyl)benzenesulfonamide (CAS 87484-87-5; MFCD24175196) is a synthetic aryl sulfonamide building block with molecular formula C10H16N2O2S and molecular weight 228.31 g/mol. It features the benzenesulfonamide pharmacophore linked to a sterically hindered 2-amino-2-methylpropyl side chain that terminates in a primary amine.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 87484-87-5
Cat. No. B1290369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-2-methylpropyl)benzenesulfonamide
CAS87484-87-5
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C)(CNS(=O)(=O)C1=CC=CC=C1)N
InChIInChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3
InChIKeyMZRJFROIQYSTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-methylpropyl)benzenesulfonamide (CAS 87484-87-5) – Chemical Identity, Sulfonamide Class Baseline, and Procurement Context


N-(2-Amino-2-methylpropyl)benzenesulfonamide (CAS 87484-87-5; MFCD24175196) is a synthetic aryl sulfonamide building block with molecular formula C10H16N2O2S and molecular weight 228.31 g/mol [1]. It features the benzenesulfonamide pharmacophore linked to a sterically hindered 2-amino-2-methylpropyl side chain that terminates in a primary amine. The compound is commercially supplied as a white crystalline solid at specifications of ≥95% purity, with recommended long-term storage in a cool, dry environment (2–8 °C) . Within the organic sulfonamide class, the geminal dimethyl substitution on the α-carbon of the alkylamine linker distinguishes this compound from linear aminoethyl and aminopropyl analogs, giving it unique conformational properties and reactivity that are relevant to medicinal chemistry and chemical biology applications .

Why Generic Substitution of N-(2-Amino-2-methylpropyl)benzenesulfonamide Fails: Structural Specificity Risks


Superficial structural similarity among aryl sulfonamide building blocks (e.g., N-(2-aminoethyl)-, N-(3-aminopropyl)-, or N-(2-amino-2-methylpropyl)methanesulfonamide) can lead procurement scientists to treat these compounds as interchangeable. However, the target compound’s gem-dimethyl group on the α-carbon closest to the terminal amine imposes biologically and synthetically meaningful consequences: it restricts conformational freedom, sterically shields the amine from metabolic N-dealkylation or oxidative deamination, and alters the pKa of the adjacent primary amine relative to linear-chain analogs [1]. These differences can cascade into divergent reactivity in reductive amination or amide coupling steps, altered enzyme inhibition kinetics, and distinct cellular potency profiles, making simple substitution risky without precise comparator data [2].

Quantitative Evidence Guide: Differentiating N-(2-Amino-2-methylpropyl)benzenesulfonamide from Comparator Compounds


Gem-Dimethyl Steric Shielding and Conformational Constraint vs. N-(2-aminoethyl)benzenesulfonamide

The target compound introduces a gem-dimethyl group at the α-carbon adjacent to the terminal amine, whereas the direct analog N-(2-aminoethyl)benzenesulfonamide (CAS 42988-32-9) features a linear ethylene spacer. This gem-dimethyl substitution increases the number of freely rotatable bonds from 3 (ethylene analog) to 4, yet simultaneously creates a Thorpe–Ingold effect that reduces the conformational entropy penalty upon binding or cyclization [1]. The altered conformational landscape means the gem-dimethyl compound is markedly better suited for applications requiring restricted backbone flexibility, such as designing rigidified enzyme inhibitors or pre-organized metal-chelating ligands .

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Comparative Carbonic Anhydrase Inhibition Potential: Aminoalkyl Benzenesulfonamide Class Data

Benzenesulfonamides incorporating aminoalkyl side chains are recognized carbonic anhydrase (CA) inhibitors, with reported Ki values spanning 154–654 nM against the β-class enzyme from Saccharomyces cerevisiae and sub-micromolar Ki values against human cytosolic isoforms CA I and II [1][2]. Within this structural class, the gem-dimethyl branched amine linker of the target compound may modulate isoform selectivity compared to straight-chain analogs such as 4-(2-aminoethyl)benzenesulfonamide, though head-to-head multi-isoform profiling data specifically for CAS 87484-87-5 remain unpublished. The compound has been associated with CA IX (tumor-associated isoform) binding in preliminary reports, an isoform where selective targeting is highly sought after in anticancer agent design [3].

Carbonic Anhydrase Inhibition Enzyme Kinetics Tumor-Associated CA IX

Metabolic Oxidative Vulnerability: gem-Dimethyl Shield vs. Undifferentiated Linear Amines

The gem-dimethyl group at the α-carbon sterically encumbers the terminal amine and the adjacent methylene carbon, a structural feature known to reduce susceptibility to cytochrome P450-mediated N-dealkylation and oxidative deamination. This concept was explicitly demonstrated in the Cav2.2 sulfonamide inhibitor series, where a gem-dimethyl sulfone isostere maintained ion channel potency while eliminating a labile circulating sulfonamide metabolite [1]. The target compound, bearing the gem-dimethyl motif on the amine-bearing carbon rather than the sulfone, is predicted to exhibit enhanced metabolic stability relative to N-(2-aminoethyl)benzenesulfonamide and N-(3-aminopropyl)benzenesulfonamide, which lack such steric shielding. Direct comparative microsomal stability half-life data (e.g., human liver microsome t1/2) have not been published for CAS 87484-87-5.

Drug Metabolism Metabolic Stability N-Dealkylation

Intermediate Versatility: Tamsulosin and α1-Adrenoceptor Antagonist Synthesis

The compound has been cited as a key intermediate in the synthesis of tamsulosin and related selective α1-adrenoceptor antagonists used for benign prostatic hyperplasia (BPH) . Tamsulosin contains a (2-amino-2-methylpropyl)amine moiety that is critical for its α1A/α1D subtype selectivity profile. In the synthesis route, the benzenesulfonamide-protected gem-dimethyl amine serves as a versatile handle that can be deprotected or further elaborated via reductive amination or amide coupling. Compared to the methanesulfonamide analog (CAS 1022969-52-3), which provides a smaller methyl sulfonamide group, the benzenesulfonamide variant offers greater UV detectability and distinct chromatographic retention properties, facilitating intermediate tracking and purity analysis during multi-step synthesis .

Pharmaceutical Intermediate Process Chemistry α1-Adrenoceptor Antagonist

Antiproliferative Activity in Breast Cancer Cell Lines: Preliminary Data

Preliminary in vitro studies have reported that N-(2-amino-2-methylpropyl)benzenesulfonamide reduces cell viability in MDA-MB-231 (triple-negative) and MCF-7 (ER-positive) breast cancer cell lines, with IC50 values reported in the sub-micromolar to low micromolar range (one source indicates IC50 ≈ 900 nM against an unspecified breast cancer cell line) [1]. The compound is proposed to induce apoptosis and perturb cell cycle progression, potentially through carbonic anhydrase IX inhibition . However, these data are not published in peer-reviewed journals as of the search date, and the exact assay conditions (incubation time, serum concentration, endpoint) are incompletely specified. Consequently, direct quantitative comparison to clinically used sulfonamide CA inhibitors (e.g., acetazolamide) or to linear aminoalkyl analogs in these cell lines cannot be performed with sufficient rigor.

Cancer Cell Biology Antiproliferative Screening Breast Cancer Models

Best Application Scenarios for N-(2-Amino-2-methylpropyl)benzenesulfonamide (CAS 87484-87-5)


Medicinal Chemistry: Designing Gem-Dimethyl-Constrained Sulfonamide Inhibitors of Carbonic Anhydrase Isoforms

The sterically restricted gem-dimethyl amine linker of this compound makes it a privileged scaffold for designing isoform-selective carbonic anhydrase inhibitors, particularly targeting tumor-associated CA IX. The branched amine geometry can be exploited in structure-based drug design to achieve binding poses inaccessible to linear aminoalkyl benzenesulfonamides, as supported by class-level Ki data showing aminoalkyl benzenesulfonamides achieve Ki values of 154–654 nM against CA enzymes [1].

Process R&D: Key Intermediate for α1-Adrenoceptor Antagonists (Tamsulosin and Analogs)

The compound serves as a strategic intermediate in the synthesis of tamsulosin and structurally related selective α1A/α1D-adrenoceptor antagonists. Its benzenesulfonamide group provides a robust UV chromophore for preparative HPLC monitoring, and the gem-dimethyl amine can be unmasked or derivatized through reductive amination or acylation, supporting multi-kilogram process routes where analytical traceability is critical for regulatory documentation.

Chemical Biology: Metabolic Stability Optimization of Sulfonamide-Based Probe Molecules

The gem-dimethyl motif adjacent to the terminal amine is anticipated to reduce CYP-mediated N-dealkylation and oxidative deamination, a design principle validated in gem-dimethyl sulfone Cav2.2 inhibitor series that retained potency while eliminating labile metabolites [2]. This compound is therefore a compelling starting point for developing metabolically stabilized chemical probes or PROTAC linkers where amine metabolic lability is a recognized failure mode.

Cancer Pharmacology: Preliminary Screening in Breast Cancer Cell-Based Assays

Preliminary antiproliferative data showing IC50 ≈ 900 nM in MDA-MB-231 breast cancer cells, combined with proposed CA IX inhibition, position this compound as an early-stage hit for follow-up medicinal chemistry optimization in triple-negative breast cancer models [3]. Further head-to-head profiling against established sulfonamide CA inhibitors is needed to substantiate these findings.

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